![molecular formula C6H3BrN2OS B1384412 7-Bromothieno[3,2-D]pyrimidin-4(1H)-one CAS No. 31169-25-2](/img/structure/B1384412.png)
7-Bromothieno[3,2-D]pyrimidin-4(1H)-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Applications
7-Bromothieno[3,2-d]pyrimidin-4(1H)-one derivatives have been explored as potential anticancer agents. Jiang Da-hong (2012) synthesized a series of these compounds containing a piperazine unit, investigating their application as protein tyrosine kinase inhibitors, which are crucial in cancer treatment strategies (Jiang Da-hong, 2012).
Kinase Inhibitors
Yvonnick Loidreau et al. (2015) synthesized and evaluated 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, revealing their utility as multitarget Ser/Thr kinases inhibitors. These compounds were particularly effective against CK1δ/ε and CLK1 kinases (Loidreau et al., 2015).
Synthesis of Diverse Libraries
Jinsong Peng et al. (2007) demonstrated the solution-phase parallel synthesis of a library of 7-arylthieno[3,2-d]pyrimidin-4-amine analogues, highlighting the versatility of these compounds in creating diverse molecular libraries for potential biological applications (Peng et al., 2007).
Phosphodiesterase Inhibitors
Kentaro Kawai et al. (2014) discovered a new series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as potent phosphodiesterase 7 (PDE7) inhibitors. These compounds showed promising efficacy in inhibiting PDE7, an enzyme associated with inflammatory and neurological disorders (Kawai et al., 2014).
Tyrosine Kinase Inhibition
Victor Masip et al. (2021) focused on synthesizing 4-substituted pyrido[2,3-d]pyrimidin-7(8H)-ones and explored their role as tyrosine kinase inhibitors. They expanded the diversity at the C-4 position of these compounds, aiming to discover new biologically active molecules with potential application in treating diseases mediated by tyrosine kinases (Masip et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
7-bromo-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFNZDXKMOSLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=O)NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620826 | |
| Record name | 7-Bromothieno[3,2-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromothieno[3,2-D]pyrimidin-4(1H)-one | |
CAS RN |
31169-25-2 | |
| Record name | 7-Bromothieno[3,2-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride](/img/structure/B1384329.png)
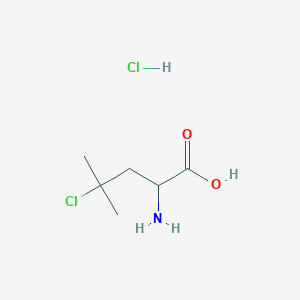
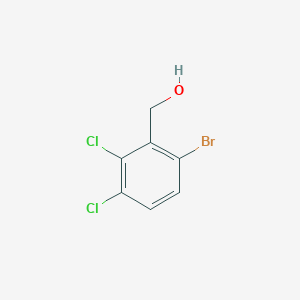
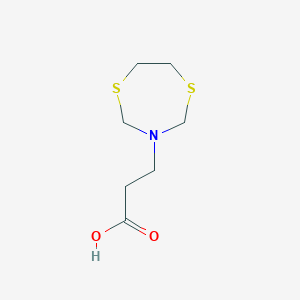
![6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B1384334.png)
![3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1384337.png)
![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)
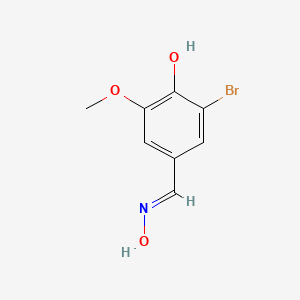
![Bis[2-(2-benzothiazolyl)phenolato]zinc(II)](/img/structure/B1384341.png)
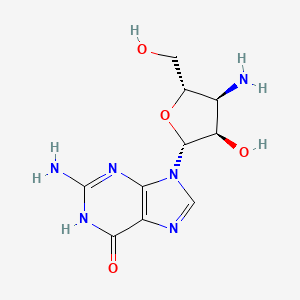
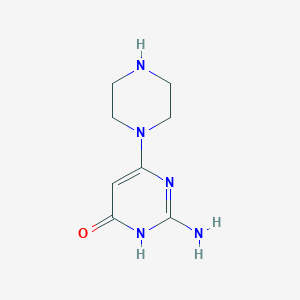
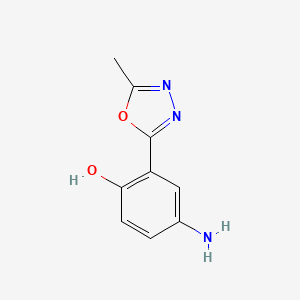
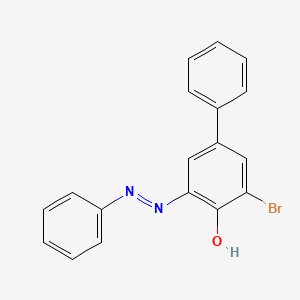
![[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL](/img/structure/B1384352.png)